molecular formula C8H15NO2 B1375073 (R)-2-amino-2-methylhept-6-enoic acid CAS No. 1196090-89-7

(R)-2-amino-2-methylhept-6-enoic acid

Cat. No. B1375073
CAS RN: 1196090-89-7
M. Wt: 157.21 g/mol
InChI Key: AERCCJGORROTKW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-amino-2-methylhept-6-enoic acid, often referred to as (R)-AMHA, is an amino acid found in the human body and is an important component of the central nervous system. It is a non-essential amino acid, meaning it is produced naturally by the body and does not need to be obtained through dietary sources. This amino acid has several different functions in the body, including being involved in the synthesis of neurotransmitters, playing a role in the regulation of metabolism, and helping to protect against oxidative stress. It is also used in laboratory experiments to study the effects of various drugs on the body.

Scientific Research Applications

1. Role in Plant Biochemistry and Analogues of Phenylalanine

  • Research Overview : A study on the seeds of Aesculus californica identified 2-amino-4-methylhex-4-enoic acid, which is closely related to (R)-2-amino-2-methylhept-6-enoic acid. This compound was a major component in the free amino acid pool of the seed, along with its γ-glutamyl peptide, the corresponding saturated amino acid (homoisoleucine), and its 6-hydroxy derivative. Its role as an analogue of phenylalanine was considered in relation to the activity of phenylalanyl-sRNA synthetase enzymes in Aesculus and other plant species (Fowden, 1968).

2. Biosynthesis Studies in Plants

  • Biosynthesis Pathways : Another study on Aesculus californica focused on the biosynthesis of 2-amino-4-methylhex-4-enoic acid. Using 14 C-labelled precursor feeding techniques, the research concluded that isoleucine was an effective precursor in its biosynthesis. This study provided insights into the biosynthetic mechanisms of such amino acids in plants (Fowden & Mazelis, 1971).

3. Enantioselective Synthesis Methods

  • Synthetic Approaches : Research in synthetic chemistry has developed methods for the enantioselective synthesis of similar compounds like (S)- and (R)-2-Hydroxyhex-5-enoic acid and (S)- and (R)-2-hydroxyhept-6-enoic acid. These methods involve enzyme-catalyzed processes for high yields and enantiomeric excesses, indicating the feasibility of synthesizing complex amino acid derivatives with specific stereochemistry (Macritchie, Silcock, & Willis, 1997).

4. Synthesis in Medicinal Chemistry

  • Applications in Drug Synthesis : The conjugate addition of lithium (R)-N-phenyl-N-(α-methylbenzyl)amide to α,β-unsaturated esters, including those structurally related to (R)-2-amino-2-methylhept-6-enoic acid, was studied for its potential in synthesizing bioactive molecules like (R)-(-)-angustureine. This demonstrates the relevance of such compounds in the synthesis of complex natural products (Bentley et al., 2011).

5. Exploration in Asymmetric Synthesis

  • Innovative Synthetic Pathways : The field of asymmetric synthesis has seen the development of methods for synthesizing amino acids with specific chiralities, including those structurally similar to (R)-2-amino-2-methylhept-6-enoic acid. These methods are important for creating enantiomerically pure compounds for various applications, demonstrating the versatility and importance of such amino acids in synthetic chemistry (Burk et al., 2003).

properties

IUPAC Name

(2R)-2-amino-2-methylhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-4-5-6-8(2,9)7(10)11/h3H,1,4-6,9H2,2H3,(H,10,11)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERCCJGORROTKW-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CCCC=C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-amino-2-methylhept-6-enoic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-amino-2-methylhept-6-enoic acid
Reactant of Route 3
(R)-2-amino-2-methylhept-6-enoic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-amino-2-methylhept-6-enoic acid
Reactant of Route 5
(R)-2-amino-2-methylhept-6-enoic acid
Reactant of Route 6
(R)-2-amino-2-methylhept-6-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.